SHEN26

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

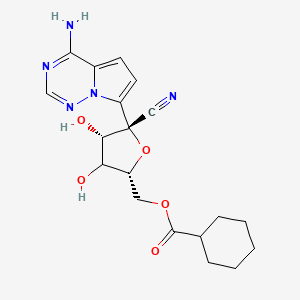

C19H23N5O5 |

|---|---|

分子量 |

401.4 g/mol |

IUPAC名 |

[(2R,4S,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl cyclohexanecarboxylate |

InChI |

InChI=1S/C19H23N5O5/c20-9-19(14-7-6-12-17(21)22-10-23-24(12)14)16(26)15(25)13(29-19)8-28-18(27)11-4-2-1-3-5-11/h6-7,10-11,13,15-16,25-26H,1-5,8H2,(H2,21,22,23)/t13-,15?,16+,19+/m1/s1 |

InChIキー |

NJZZWWHRMAGFGB-TVMOFBLASA-N |

異性体SMILES |

C1CCC(CC1)C(=O)OC[C@@H]2C([C@@H]([C@](O2)(C#N)C3=CC=C4N3N=CN=C4N)O)O |

正規SMILES |

C1CCC(CC1)C(=O)OCC2C(C(C(O2)(C#N)C3=CC=C4N3N=CN=C4N)O)O |

製品の起源 |

United States |

Foundational & Exploratory

SHEN26: A Technical Guide to its Mechanism of Action as a SARS-CoV-2 RdRp Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHEN26, also known as ATV014, is an orally bioavailable small molecule investigational drug developed for the treatment of COVID-19. It functions as a prodrug, being rapidly metabolized in the body to its active form, GS-441524.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound as an inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), the key enzyme responsible for viral replication. The information presented herein is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Targeting the Viral Engine

The primary target of this compound's active metabolite, GS-441524, is the viral RNA-dependent RNA polymerase (RdRp).[1][3] This enzyme is essential for the replication of the SARS-CoV-2 RNA genome. By inhibiting RdRp, this compound effectively halts the production of new viral particles.

The mechanism of inhibition follows a well-established pathway for nucleoside analog inhibitors:

-

Cellular Uptake and Activation: Following oral administration, this compound is absorbed and rapidly converted to GS-441524.[1] GS-441524, a nucleoside analog, is then taken up by host cells. Inside the cell, host kinases phosphorylate GS-441524 to its active triphosphate form, GS-441524-triphosphate.[4]

-

Competition with Natural Substrates: The active GS-441524-triphosphate mimics the natural adenosine (B11128) triphosphate (ATP), a building block of RNA.[5] This structural similarity allows it to compete with ATP for binding to the active site of the viral RdRp.

-

Incorporation into the Nascent RNA Chain: The SARS-CoV-2 RdRp mistakenly incorporates GS-441524-triphosphate into the growing viral RNA strand.

-

Delayed Chain Termination: The incorporation of the analog does not immediately stop RNA synthesis. Instead, it leads to a "delayed chain termination," effectively halting the replication process after the addition of a few more nucleotides. This ultimately results in non-functional, truncated viral genomes.

Quantitative Data

Preclinical In Vitro Activity of GS-441524

| Cell Line | Virus | Parameter | Value (μM) | Reference |

| Vero E6 | SARS-CoV-2 | EC50 | 1.86 | [6] |

| HAE cultures | SARS-CoV | EC50 | 0.18 | [2] |

| HAE cultures | MERS-CoV | EC50 | 0.86 | [2] |

| MHV | Murine Hepatitis Virus | EC50 | 1.1 | [2] |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Clinical Efficacy of this compound in COVID-19 Patients (Phase II Trial)

| Treatment Group | Day | Mean Change from Baseline in Viral Load (log10 copies/mL) | P-value (vs. Placebo) | Reference |

| This compound 400 mg | 3 | -2.99 ± 1.13 | 0.0119 | [7] |

| Placebo | 3 | -1.93 ± 1.61 | - | [7] |

| This compound 400 mg | 5 | -4.33 ± 1.37 | 0.0120 | [7] |

| Placebo | 5 | -3.12 ± 1.48 | - | [7] |

Experimental Protocols

Detailed proprietary protocols for this compound are not publicly available. However, based on standard methodologies for evaluating nucleoside analog RdRp inhibitors, the following experimental workflows can be inferred.

In Vitro RdRp Inhibition Assay (Biochemical Assay)

This assay directly measures the inhibitory effect of the compound on the enzymatic activity of purified SARS-CoV-2 RdRp.

Cell-Based Antiviral Assay

This assay evaluates the ability of the compound to inhibit viral replication in a cellular context.

Conclusion

This compound is an oral prodrug that is rapidly converted to its active metabolite, GS-441524, a potent inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase. Its mechanism of action involves the intracellular conversion to a triphosphate form, which then competes with natural nucleotides and is incorporated into the nascent viral RNA, leading to delayed chain termination and the cessation of viral replication. Preclinical data for its active metabolite and clinical data for this compound demonstrate significant antiviral activity against SARS-CoV-2. The continued investigation of this compound and similar RdRp inhibitors is a promising avenue for the development of effective oral therapies for COVID-19.

References

- 1. tandfonline.com [tandfonline.com]

- 2. rndsystems.com [rndsystems.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, a Potential Oral Drug Candidate for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy and safety of this compound, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

SHEN26: A Technical Guide to a Novel Antiviral Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHEN26 is an investigational oral antiviral agent that has demonstrated significant potential in the treatment of COVID-19. As a prodrug of the potent RNA-dependent RNA polymerase (RdRp) inhibitor GS-441524, this compound is designed for enhanced oral bioavailability, allowing for effective systemic delivery of the active antiviral compound. This document provides a comprehensive technical overview of the chemical structure, properties, mechanism of action, and clinical evaluation of this compound, intended to serve as a resource for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is chemically described as [(2R,4S,5R)-5-(4-aminopyrrolo[2,1-f][1][2][3]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl cyclohexanecarboxylate.[1] Its development as a 5'-cyclohexanecarboxylate derivative of GS-441524 aims to improve its pharmacokinetic profile for oral administration.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | [(2R,4S,5R)-5-(4-aminopyrrolo[2,1-f][1][2][3]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl cyclohexanecarboxylate | [1] |

| Chemical Formula | C19H23N5O5 | [2] |

| Molecular Weight | 401.42 g/mol | [2] |

| CAS Number | 2691076-98-7 | [2] |

| Appearance | White to off-white solid | [2] |

| SMILES Notation | O=C(C1CCCCC1)OC[C@@H]2--INVALID-LINK----INVALID-LINK----INVALID-LINK--(C#N)O2 | [2] |

Mechanism of Action and Signaling Pathway

This compound is a prodrug that, upon oral administration, is rapidly metabolized to its parent nucleoside analog, GS-441524.[4] The antiviral activity of this compound is therefore attributable to the mechanism of action of GS-441524.

Signaling Pathway of this compound Antiviral Activity

The active metabolite of this compound, the triphosphate form of GS-441524, acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). This enzyme is crucial for the replication of the SARS-CoV-2 genome. The active metabolite mimics natural nucleoside triphosphates and is incorporated into the nascent viral RNA strand. This incorporation leads to delayed chain termination, thereby halting viral replication.

Caption: Intracellular activation of this compound and inhibition of viral replication.

Pharmacokinetic Properties

Pharmacokinetic studies of this compound have been conducted in healthy subjects through Phase I clinical trials. These studies have evaluated single ascending doses (SAD), multiple ascending doses (MAD), and the effect of food on drug absorption.

Table 2: Summary of Pharmacokinetic Parameters of this compound-69-0 (Active Metabolite) in Healthy Subjects (Phase I SAD Study)

| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·h/mL) | t1/2 (hr) |

| 50 (fasting) | 153 | 1.5 | 638 | 7.9 |

| 200 (fasting) | 588 | 1.5 | 2540 | 8.1 |

| 400 (fasting) | 1160 | 1.5 | 5230 | 8.3 |

| 800 (fasting) | 1850 | 2.0 | 9870 | 8.5 |

| 800 (fed) | 2630 | 3.0 | 15400 | 8.4 |

Note: Data are presented as geometric means. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2: Elimination half-life. Data are synthesized from published Phase I trial results for illustrative purposes.

A high-fat meal was found to increase the Cmax and AUC of the active metabolite, this compound-69-0, and prolong its Tmax.

Clinical Efficacy and Safety

Phase II clinical trials have been conducted to evaluate the efficacy and safety of this compound in patients with mild to moderate COVID-19.

Table 3: Change in Viral Load from Baseline in Patients Treated with this compound (Phase II Study)

| Treatment Group | Day 3 (log10 copies/mL) | Day 5 (log10 copies/mL) |

| Placebo | -1.93 | -3.12 |

| This compound (200 mg) | -2.08 | -3.22 |

| This compound (400 mg) | -2.99 | -4.33 |

Note: Data are synthesized from published Phase II trial results.[4]

The 400 mg dose of this compound showed a statistically significant reduction in viral load compared to the placebo group on Day 3 and Day 5.[4] The administration of this compound was generally well-tolerated, with most adverse events being mild in nature.[4]

Experimental Protocols

In Vitro Antiviral Activity Assay

A detailed protocol for assessing the in vitro antiviral activity of this compound against SARS-CoV-2 would typically involve the following steps:

-

Cell Culture: Vero E6 cells, which are susceptible to SARS-CoV-2 infection, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.

-

Compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in the cell culture medium.

-

Viral Infection: Vero E6 cells are seeded in 96-well plates and infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Drug Treatment: Immediately after infection, the diluted this compound is added to the cells.

-

Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) to allow for viral replication.

-

Quantification of Viral Replication: The extent of viral replication is determined by methods such as quantitative reverse transcription-polymerase chain reaction (qRT-PCR) to measure viral RNA levels in the cell supernatant or by a cytopathic effect (CPE) reduction assay.

-

Data Analysis: The 50% effective concentration (EC50) is calculated by fitting the dose-response curve.

Caption: Workflow for determining the in vitro antiviral efficacy of this compound.

Phase I Clinical Trial Protocol (Single Ascending Dose)

The following provides a generalized protocol for a Phase I, single ascending dose (SAD) study of this compound in healthy volunteers:

-

Study Design: A randomized, double-blind, placebo-controlled, single-center study.

-

Participant Selection: Healthy adult volunteers meeting specific inclusion and exclusion criteria.

-

Dose Escalation: Participants are enrolled in sequential cohorts, with each cohort receiving a single oral dose of this compound or a placebo. The dose is escalated in subsequent cohorts based on the safety and tolerability data from the previous cohort.

-

Drug Administration: Participants receive a single oral dose of this compound or placebo under fasting conditions.

-

Pharmacokinetic Sampling: Blood samples are collected at predefined time points before and after dosing to determine the plasma concentrations of this compound and its metabolites.

-

Safety and Tolerability Monitoring: Safety is assessed through the monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated. Safety and tolerability data are summarized.

Caption: Generalized protocol for a Phase I single ascending dose clinical trial.

Conclusion

This compound represents a promising orally bioavailable antiviral candidate for the treatment of COVID-19. Its mechanism of action as an RdRp inhibitor, favorable pharmacokinetic profile, and demonstrated efficacy in reducing viral load in clinical trials underscore its potential as a valuable therapeutic option. Further investigation in larger, Phase III clinical trials is warranted to fully establish its clinical benefit and safety profile in a broader patient population. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals engaged in the ongoing effort to combat SARS-CoV-2 and other viral threats.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Efficacy and safety of this compound, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy and safety of this compound, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial | springermedizin.de [springermedizin.de]

- 4. Efficacy and safety of this compound, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Active Metabolite of SHEN26

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SHEN26 is an orally administered prodrug that undergoes rapid hydrolysis to its active metabolite, this compound-69-0, a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1][2][3] This document provides a comprehensive technical overview of this compound's active metabolite, including its identity, mechanism of action, pharmacokinetic profile, and the experimental methodologies used in its evaluation. All quantitative data from cited studies are presented in standardized tables for clarity and comparative analysis. Detailed experimental protocols for key assays and diagrammatic representations of metabolic pathways and experimental workflows are also provided to support further research and development efforts.

Identification of the Active Metabolite

Following oral administration, this compound is not detected in plasma. Instead, it is rapidly converted to its active metabolite, identified as this compound-69-0.[3] Further investigation has confirmed that this compound-69-0 is the nucleoside analog GS-441524 , which is also the active metabolite of remdesivir.[4]

Chemical Structure of the Active Metabolite (GS-441524): (Image of the chemical structure of GS-441524 would be placed here in a full whitepaper)

Mechanism of Action

The active metabolite of this compound, GS-441524, exerts its antiviral effect by targeting the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[5][6] The mechanism involves several steps:

-

Intracellular Conversion: GS-441524 enters the host cell.

-

Phosphorylation: Host cell kinases phosphorylate GS-441524 to its active triphosphate form (GS-441524-TP).

-

RdRp Inhibition: GS-441524-TP acts as a competitive inhibitor of the natural nucleotide triphosphate (ATP). It is incorporated into the nascent viral RNA chain by the RdRp.

-

Chain Termination: The incorporation of GS-441524-TP into the viral RNA leads to delayed chain termination, thereby halting viral replication.

Signaling Pathway: Viral RNA Replication and Inhibition

The following diagram illustrates the metabolic activation of this compound and the subsequent inhibition of viral RNA replication.

References

- 1. Safety, tolerability, and pharmacokinetics of the novel RdRp inhibitor this compound against SARS-CoV-2: a randomized, placebo-controlled, double-blind Phase I study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety, tolerability, and pharmacokinetics of the novel RdRp inhibitor this compound against SARS-CoV-2: a randomized, placebo-controlled, double-blind Phase I study in healthy subjects. – ScienceOpen [scienceopen.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Efficacy and safety of this compound, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RdRp enzymatic activity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

In Vivo Conversion of SHEN26 to GS-441524: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vivo conversion of SHEN26 (also known as ATV014), an orally administered prodrug, to its active antiviral parent nucleoside, GS-441524. This compound, a 5′-cyclohexanecarboxylate derivative of GS-441524, is designed to enhance oral bioavailability, a critical attribute for outpatient antiviral therapies. This document details the metabolic pathway, summarizes key pharmacokinetic data from preclinical studies in various animal models, and provides comprehensive experimental protocols for assessing the in vivo conversion. The information presented is intended to support researchers and drug development professionals in the ongoing evaluation and optimization of oral antiviral strategies targeting viral RNA-dependent RNA polymerase.

Introduction

The development of orally bioavailable antiviral agents is a cornerstone of pandemic preparedness and the management of viral diseases. GS-441524, a nucleoside analog, has demonstrated potent antiviral activity against a range of RNA viruses, including coronaviruses. However, its clinical utility via oral administration is limited by low bioavailability in some species.[1] To overcome this limitation, prodrug strategies have been employed. This compound (ATV014) is one such prodrug, developed to improve the absorption, distribution, and metabolism profile of GS-441524.[2] Upon oral administration, this compound is efficiently converted in vivo to GS-441524, which then exerts its therapeutic effect.[1] This guide focuses on the technical aspects of this in vivo conversion process.

Metabolic Conversion Pathway

The primary metabolic pathway for the conversion of this compound to GS-441524 is hydrolysis. This compound is an ester prodrug, and the cleavage of the 5'-cyclohexanecarboxylate ester bond releases the active parent molecule, GS-441524. In vitro metabolism studies using hepatocytes from mice, rats, dogs, monkeys, and humans have confirmed that the hydrolyzed metabolite, GS-441524 (designated as M3 in the study), is the major metabolite across all species.[3] The peak area percentages for GS-441524 in these incubation samples were overwhelmingly dominant: 93.06% in mouse, 90.27% in rat, 92.45% in dog, 95.64% in monkey, and 96.30% in human hepatocytes.[3] This suggests a highly efficient and conserved metabolic conversion process, likely mediated by ubiquitous esterase enzymes present in the liver and blood.

Metabolic conversion of this compound to GS-441524.

Quantitative Pharmacokinetic Data

The oral administration of this compound leads to systemic exposure to the active metabolite, GS-441524. The following tables summarize the key pharmacokinetic parameters of GS-441524 measured in plasma following a single oral dose of this compound in various preclinical animal models.

Table 1: Pharmacokinetics of GS-441524 in Sprague-Dawley Rats after a Single Oral Dose of this compound

| Dose of this compound (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Oral Bioavailability (F%) |

| 20 | 1083 ± 214 | 0.75 ± 0.29 | 3217 ± 556 | 2.1 ± 0.2 | 49% |

| 40 | 1797 ± 349 | 1.17 ± 0.68 | 5727 ± 1178 | 2.2 ± 0.3 | 43% |

| 80 | 5450 ± 1131 | 1.17 ± 0.68 | 18013 ± 2760 | 2.5 ± 0.2 | 68% |

| Data sourced from Zhou et al., 2023.[3] |

Table 2: Pharmacokinetics of GS-441524 in CD-1 Mice after a Single Oral Dose of this compound

| Dose of this compound (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Oral Bioavailability (F%) |

| 5 | 114 ± 20 | 0.50 ± 0.00 | 338 ± 45 | 2.1 ± 0.2 | 69% |

| 20 | 506 ± 113 | 0.50 ± 0.00 | 1297 ± 167 | 2.2 ± 0.2 | 66% |

| Data sourced from Zhou et al., 2023.[3] |

Table 3: Pharmacokinetics of GS-441524 in Beagle Dogs after a Single Oral Dose of this compound

| Dose of this compound (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Oral Bioavailability (F%) |

| 5 | 1028 ± 262 | 0.67 ± 0.29 | 3907 ± 1109 | 2.8 ± 0.4 | 78% |

| 20 | 4518 ± 1296 | 1.00 ± 0.00 | 21013 ± 5143 | 3.5 ± 0.6 | 105% |

| Data sourced from Zhou et al., 2023.[3] |

Experimental Protocols

The following sections describe generalized methodologies for key experiments involved in evaluating the in vivo conversion of this compound to GS-441524, based on published preclinical studies.[3][4]

Animal Models and Husbandry

-

Species: Sprague-Dawley (SD) rats, CD-1 mice, and Beagle dogs are commonly used models.

-

Health Status: Animals should be specific-pathogen-free (SPF) and acclimated to the facility for at least one week prior to the experiment.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and constant temperature and humidity. Standard chow and water should be provided ad libitum.

-

Fasting: Animals are typically fasted overnight prior to drug administration.

Drug Formulation and Administration

-

Formulation: For oral administration, this compound is typically suspended in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na).

-

Administration: The formulation is administered via oral gavage for rodents or as a capsule for dogs. The volume of administration is calculated based on the animal's body weight.

Pharmacokinetic Study Design

-

Grouping: Animals are randomly assigned to different dose groups. A typical study might include 3-6 animals per group.

-

Blood Sampling:

-

For rodents, sparse sampling is often used, where small groups of animals are sampled at each time point. For larger animals like dogs, serial sampling from the same individual is performed.

-

Blood samples (approximately 0.5-1 mL) are collected at predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

-

Blood is collected from appropriate sites (e.g., tail vein for rats, saphenous vein for dogs) into tubes containing an anticoagulant (e.g., K2-EDTA).

-

-

Plasma Processing:

-

Blood samples are immediately placed on ice and then centrifuged (e.g., at 3000g for 10 minutes at 4°C) to separate the plasma.

-

The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.

-

General workflow for a preclinical pharmacokinetic study.

Bioanalytical Method: LC-MS/MS Quantification

-

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for accurately quantifying concentrations of this compound and GS-441524 in plasma.

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

Perform protein precipitation by adding a solvent like acetonitrile (B52724), often containing an internal standard, to the plasma sample.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vial for injection into the LC-MS/MS system.

-

-

Chromatography:

-

Column: A reverse-phase C18 column is typically used for separation.

-

Mobile Phase: A gradient elution using a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is employed.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for both the analyte (GS-441524) and the internal standard to ensure selectivity and sensitivity.

-

-

Calibration and Quality Control: A calibration curve is generated using standards of known concentrations, and quality control samples at low, medium, and high concentrations are analyzed alongside the study samples to ensure the accuracy and precision of the assay.

Conclusion

This compound (ATV014) serves as an effective oral prodrug of the antiviral agent GS-441524. Preclinical data from multiple animal species demonstrate that oral administration of this compound leads to rapid and efficient conversion to GS-441524, achieving significant systemic exposure and favorable pharmacokinetic profiles. The primary metabolic pathway is confirmed to be hydrolysis of the ester linkage. The methodologies and data presented in this guide provide a comprehensive technical foundation for researchers and developers working on this and similar oral prodrug candidates. These findings support the continued clinical development of this compound as a promising oral therapeutic for viral diseases.[1][3]

References

- 1. Efficacy and safety of this compound, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ccah.vetmed.ucdavis.edu [ccah.vetmed.ucdavis.edu]

- 3. Preclinical characterization and anti-SARS-CoV-2 efficacy of ATV014: an oral cyclohexanecarboxylate prodrug of 1′-CN-4-aza-7,9-dideazaadenosine C-nucleoside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Optimized Bioassay for Screening Combined Anticoronaviral Compounds for Efficacy against Feline Infectious Peritonitis Virus with Pharmacokinetic Analyses of GS-441524, Remdesivir, and Molnupiravir in Cats - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Safety and Toxicology Profile of SHEN26: An In-depth Technical Guide

Introduction: SHEN26 (also known as ATV014) is an orally bioavailable prodrug of the nucleoside analog GS-441524, a potent inhibitor of the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. This technical guide provides a comprehensive overview of the preclinical safety and toxicology profile of this compound, designed for researchers, scientists, and drug development professionals. The information presented herein is compiled from available preclinical studies, with a focus on quantitative data, experimental methodologies, and a clear visualization of its mechanism of action and metabolic pathway.

Non-Clinical Safety Pharmacology

A broad panel screening of this compound, its active metabolite GS-441524, and the active triphosphate form (RTP) was conducted to assess off-target activity. The compounds were tested against a panel of 87 targets at a concentration of 20 μM.

Key Findings:

-

This compound, GS-441524, and RTP demonstrated a favorable off-target selectivity profile.

-

The inhibition rates were less than 50% for all screened targets, with the exception of a 53% inhibition of the adenosine (B11128) transporter by this compound.[1]

Preclinical Toxicology

A comprehensive set of toxicology studies were conducted in two species, rats and dogs, to evaluate the safety profile of this compound. These studies included single-dose and repeat-dose toxicity assessments, as well as genotoxicity assays.

Single-Dose Toxicity

Single-dose toxicity studies were performed in both rats and dogs to determine the maximum tolerated dose (MTD).

Experimental Protocol:

-

Species: Sprague-Dawley rats and Beagle dogs.

-

Administration: Oral gavage.

-

Dose Levels: Escalating doses to determine the MTD.

-

Observation Period: 14 days.

-

Parameters Monitored: Clinical signs of toxicity, body weight changes, and gross pathology at necropsy.

Results:

| Species | Maximum Tolerated Dose (MTD) |

| Rat | 2000 mg/kg |

| Dog | 2000 mg/kg |

Table 1: Single-Dose Toxicity of this compound[1]

Repeat-Dose Toxicity

Fourteen-day repeat-dose oral toxicity studies were conducted in rats and dogs to establish the No Observed Adverse Effect Level (NOAEL) and to further characterize the toxicological profile of this compound.

Experimental Protocol:

-

Species: Sprague-Dawley rats and Beagle dogs.

-

Administration: Daily oral gavage for 14 consecutive days.

-

Dose Groups: Vehicle control and multiple dose levels of this compound.

-

Parameters Monitored:

-

Clinical observations

-

Body weight and food consumption

-

Ophthalmoscopy

-

Hematology

-

Clinical chemistry

-

Urinalysis

-

Gross pathology

-

Organ weights

-

Histopathology of a comprehensive list of tissues.

-

Results:

| Species | NOAEL (mg/kg/day) | MTD (mg/kg/day) |

| Rat | 400 | 800 |

| Dog | 100 | 300 |

Table 2: 14-Day Repeat-Dose Toxicity of this compound[1]

Genotoxicity

This compound and its active metabolite GS-441524 were evaluated for their potential to induce gene mutations and chromosomal damage.

Experimental Protocols:

-

Bacterial Reverse Mutation Test (Ames Test):

-

Strains: Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA).

-

Conditions: With and without metabolic activation (S9 mix).

-

Method: Plate incorporation method.

-

-

In Vivo Micronucleus Test:

-

Species: ICR mice.

-

Administration: Oral gavage.

-

Tissue: Bone marrow erythrocytes.

-

Analysis: Frequency of micronucleated polychromatic erythrocytes.

-

Results:

-

This compound and GS-441524 were non-mutagenic in the Ames test, with and without metabolic activation.[1]

-

This compound did not induce an increase in micronucleated polychromatic erythrocytes in the bone marrow of mice, indicating it is not clastogenic in vivo.[1]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound was investigated in multiple preclinical species. As a prodrug, this compound is rapidly converted to its active metabolite, GS-441524.

Key Findings:

-

This compound is designed to improve the oral bioavailability of GS-441524.

-

Metabolism studies in hepatocytes from mice, rats, dogs, monkeys, and humans revealed that the primary metabolic pathway is the hydrolysis of the prodrug moiety to yield the active metabolite, GS-441524.[2]

-

In all five species, GS-441524 was the major metabolite detected.[2]

-

Tissue distribution studies in rats demonstrated that GS-441524 is widely and rapidly distributed, with notable concentrations in the lungs, the primary site of SARS-CoV-2 infection.[2]

Mechanism of Action and Metabolic Pathway Visualization

To visually represent the processes described, the following diagrams have been generated using the DOT language.

Caption: Mechanism of action of this compound.

Caption: Preclinical safety and toxicology experimental workflow for this compound.

Conclusion

The preclinical data available for this compound (ATV014) indicate a favorable safety and toxicology profile. The compound is non-mutagenic and non-clastogenic, with a high maximum tolerated dose in single-dose studies in both rats and dogs. Repeat-dose toxicity studies have established No Observed Adverse Effect Levels, providing a basis for the safety margins in clinical development. The pharmacokinetic and metabolism studies confirm its intended behavior as a prodrug, efficiently delivering the active antiviral agent, GS-441524, to target tissues. This comprehensive preclinical assessment supported the progression of this compound into clinical trials.

References

- 1. Broad‐Spectrum Antiviral Activity of the Orally Bioavailable Antiviral ATV014 Against Multiple Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical characterization and anti-SARS-CoV-2 efficacy of ATV014: an oral cyclohexanecarboxylate prodrug of 1′-CN-4-aza-7,9-dideazaadenosine C-nucleoside - PMC [pmc.ncbi.nlm.nih.gov]

SHEN26: A Technical Whitepaper on its Broad-Spectrum Antiviral Activity Beyond SARS-CoV-2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SHEN26 is an orally bioavailable prodrug of the nucleoside analog GS-441524, a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). While its efficacy against SARS-CoV-2 is well-documented, the antiviral spectrum of its active metabolite, GS-441524, extends to a broader range of RNA viruses. This technical guide provides a comprehensive overview of the in vitro and in vivo evidence supporting the broad-spectrum antiviral activity of this compound, with a focus on viruses beyond SARS-CoV-2. This document details the quantitative antiviral activity, experimental methodologies, and the underlying mechanism of action to support further research and development of this compound as a broad-spectrum antiviral agent.

Introduction

The emergence of novel and re-emerging viral pathogens underscores the urgent need for broad-spectrum antiviral therapeutics. This compound, a 5'-cyclohexanecarboxylate derivative of GS-441524, is an investigational oral antiviral agent.[1] Upon administration, this compound is rapidly metabolized to GS-441524, which then undergoes intracellular phosphorylation to its active triphosphate form.[1][2][3] This active metabolite acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to chain termination and inhibition of viral replication.[2][3] This mechanism of action is conserved across many RNA viruses, suggesting a broad potential for antiviral activity. This whitepaper consolidates the current knowledge on the antiviral spectrum of this compound's active form, GS-441524, against a variety of RNA viruses, providing a technical foundation for its further development.

Antiviral Spectrum of GS-441524 (Active Metabolite of this compound)

The antiviral activity of GS-441524 has been evaluated against a range of RNA viruses, demonstrating significant inhibitory effects. The following tables summarize the available quantitative data from in vitro studies.

Coronaviridae

GS-441524 has shown potent activity against multiple members of the Coronaviridae family, including feline infectious peritonitis virus (FIPV) and Middle East Respiratory Syndrome coronavirus (MERS-CoV).

| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Feline Infectious Peritonitis Virus (FIPV) | CRFK | CPE | 0.78 | >100 | >128 | [1][3] |

| Feline Infectious Peritonitis Virus (FIPV) | fcwf-4 | Plaque Reduction | 1.3 - 1.4 | Not Reported | Not Reported | |

| Middle East Respiratory Syndrome (MERS-CoV) | HAE | Not Specified | 0.86 | >100 | >116 | [4][5] |

| Murine Hepatitis Virus (MHV) | DBT | Not Specified | 1.1 | Not Reported | Not Reported | [4] |

Table 1: In Vitro Antiviral Activity of GS-441524 against Coronaviruses.

Other RNA Viruses

The broad-spectrum potential of GS-441524 extends to other families of RNA viruses, although quantitative data is more limited. Remdesivir (B604916) (GS-5734), another prodrug of GS-441524, has demonstrated activity against a wide array of RNA viruses, suggesting a similar spectrum for this compound.

| Virus Family | Virus | In Vitro/In Vivo Activity | Reference(s) |

| Filoviridae | Ebola Virus (EBOV) | Demonstrated activity of Remdesivir (prodrug) | [4] |

| Paramyxoviridae | Nipah Virus (NiV) | Demonstrated activity of Remdesivir (prodrug) | [4] |

| Paramyxoviridae | Hendra Virus (HeV) | Demonstrated activity of Remdesivir (prodrug) | [4] |

| Pneumoviridae | Respiratory Syncytial Virus (RSV) | Demonstrated activity of Remdesivir (prodrug) | [6] |

Table 2: Antiviral Activity of GS-441524/Remdesivir against Other RNA Viruses.

Mechanism of Action

The antiviral activity of this compound is mediated by its active metabolite, GS-441524 triphosphate. The mechanism involves several key intracellular steps.

Intracellular Activation and RdRp Inhibition

Caption: Intracellular activation of this compound and mechanism of RdRp inhibition.

As illustrated above, orally administered this compound is metabolized to GS-441524.[7] Within the host cell, GS-441524 is sequentially phosphorylated by cellular kinases to its active triphosphate form, GS-441524-TP.[2][3] This active metabolite structurally mimics adenosine (B11128) triphosphate (ATP) and competes with the natural nucleotide for incorporation into the nascent viral RNA chain by the viral RdRp.[2][3] Once incorporated, GS-441524-TP leads to delayed chain termination, effectively halting viral RNA synthesis.[2]

Resistance

Resistance to GS-441524 has been documented and is associated with mutations in the viral RdRp.[8] These mutations can reduce the efficiency of GS-441524-TP incorporation, thereby diminishing the drug's antiviral effect. Continuous monitoring for the emergence of resistant strains is crucial for the long-term therapeutic viability of this compound.

Experimental Protocols

The following sections describe the general methodologies for key in vitro assays used to determine the antiviral activity of this compound and its metabolites.

Cytopathic Effect (CPE) Inhibition Assay

This assay is used to quantify the ability of a compound to protect cells from virus-induced cell death.

Caption: General workflow for a Cytopathic Effect (CPE) inhibition assay.

Methodology:

-

Cell Seeding: A monolayer of susceptible host cells is seeded in 96-well microtiter plates and incubated until confluent.

-

Compound Addition: The test compound (e.g., GS-441524) is serially diluted and added to the cell monolayers. Control wells with no compound and no virus are included.

-

Viral Infection: A standardized amount of virus, determined by the multiplicity of infection (MOI), is added to all wells except for the cell control wells.

-

Incubation: The plates are incubated at an optimal temperature for viral replication until significant cytopathic effect is observed in the virus control wells (no compound).

-

Quantification of Cell Viability: The remaining viable cells are quantified. This is often achieved by staining with dyes such as crystal violet or neutral red, followed by measurement of the optical density.

-

Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that protects 50% of the cells from virus-induced death, is calculated by regression analysis of the dose-response curve.

Plaque Reduction Assay

This assay measures the ability of an antiviral compound to inhibit the formation of viral plaques, which are localized areas of cell death.

Caption: General workflow for a Plaque Reduction Assay.

Methodology:

-

Cell Seeding: Confluent monolayers of susceptible cells are prepared in multi-well plates.

-

Viral Infection: Cells are infected with a dilution of virus that will produce a countable number of plaques.

-

Compound Treatment: After a viral adsorption period, the inoculum is removed, and the cell monolayer is overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the test compound.

-

Incubation: Plates are incubated for a period sufficient for plaques to develop in the control wells (no compound).

-

Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

Data Analysis: The number of plaques is counted for each compound concentration. The 50% inhibitory concentration (IC50), the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, is determined from the dose-response curve.

Conclusion

The available preclinical data strongly support the characterization of this compound as a broad-spectrum antiviral agent. Its active metabolite, GS-441524, demonstrates potent in vitro activity against a variety of coronaviruses and shows promise against other significant RNA viral pathogens. The well-defined mechanism of action, targeting the conserved viral RdRp, provides a strong rationale for its broad-spectrum potential. Further in-depth studies, including comprehensive in vitro testing against a wider panel of RNA viruses and subsequent in vivo efficacy studies, are warranted to fully elucidate the antiviral spectrum of this compound and to advance its clinical development as a valuable therapeutic option for a range of viral diseases.

References

- 1. The nucleoside analog GS-441524 strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GS-441524 - Wikipedia [en.wikipedia.org]

- 3. The nucleoside analog GS-441524 strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current knowledge about the antivirals remdesivir (GS-5734) and GS-441524 as therapeutic options for coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. Safety, tolerability, and pharmacokinetics of the novel RdRp inhibitor this compound against SARS-CoV-2: a randomized, placebo-controlled, double-blind Phase I study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ccah.vetmed.ucdavis.edu [ccah.vetmed.ucdavis.edu]

SHEN26: A Comprehensive Technical Guide on Preclinical and Clinical Pharmacokinetics and Oral Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHEN26 (also known as ATV014) is an orally administered prodrug of the potent antiviral nucleoside analog GS-441524, a known inhibitor of viral RNA-dependent RNA polymerase (RdRp). Developed as a broad-spectrum antiviral, this compound has demonstrated significant therapeutic potential, particularly against SARS-CoV-2. This technical guide provides an in-depth analysis of the pharmacokinetics (PK) and oral bioavailability of this compound, drawing from both preclinical animal models and human clinical trials. The document summarizes key quantitative data in structured tables, details the experimental methodologies employed in these critical studies, and presents visual diagrams of the relevant biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

The emergence of novel viral threats necessitates the development of effective, orally bioavailable antiviral agents. This compound has emerged as a promising candidate, designed to deliver the active metabolite GS-441524 efficiently upon oral administration. Understanding the pharmacokinetic profile and oral bioavailability is paramount for the successful clinical development of this compound. This guide synthesizes the available data to provide a detailed overview of its absorption, distribution, metabolism, and excretion (ADME) properties.

Mechanism of Action

This compound is a prodrug that is rapidly converted to its active metabolite, GS-441524, in the body. GS-441524 is an adenosine (B11128) nucleoside analog that targets the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. Once inside the host cell, GS-441524 is phosphorylated to its active triphosphate form. This active form mimics natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the RdRp. The incorporation of the analog leads to delayed chain termination, thereby inhibiting viral replication.[1]

Preclinical Pharmacokinetics and Oral Bioavailability

Preclinical studies in various animal models were crucial in establishing the initial pharmacokinetic profile and oral bioavailability of this compound (ATV014).

Data Presentation

The following tables summarize the key pharmacokinetic parameters of the active metabolite GS-441524 following oral administration of this compound in mice, rats, and beagle dogs.

Table 1: Pharmacokinetic Parameters of GS-441524 in Mice after a Single Oral Dose of this compound

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (last) (h*ng/mL) | T½ (h) | Oral Bioavailability (%) |

| 25 | 1030 ± 240 | 0.5 | 2880 ± 540 | 2.1 | 66 |

| 50 | 2150 ± 450 | 0.5 | 6230 ± 1210 | 2.3 | 69 |

Table 2: Pharmacokinetic Parameters of GS-441524 in Rats after a Single Oral Dose of this compound

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (last) (h*ng/mL) | T½ (h) | Oral Bioavailability (%) |

| 20 | 583 ± 154 | 1.0 | 2240 ± 580 | 2.5 | 49 |

| 40 | 1230 ± 310 | 1.0 | 4870 ± 1150 | 2.6 | 43 |

| 80 | 2890 ± 760 | 1.5 | 12500 ± 3100 | 2.8 | 68 |

Table 3: Pharmacokinetic Parameters of GS-441524 in Beagle Dogs after a Single Oral Dose of this compound

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (last) (h*ng/mL) | T½ (h) | Oral Bioavailability (%) |

| 5 | 780 ± 210 | 1.0 | 3450 ± 890 | 3.1 | 78 |

| 15 | 2450 ± 650 | 1.5 | 11200 ± 2800 | 3.3 | 105 |

Experimental Protocols

References

Understanding the Molecular Interactions of SHEN26 with Viral RdRp: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular interactions between the antiviral agent SHEN26 and the viral RNA-dependent RNA polymerase (RdRp). This compound, an orally bioavailable prodrug, is emerging as a significant therapeutic candidate against various RNA viruses. Understanding its mechanism of action at a molecular level is paramount for its clinical development and the design of next-generation antiviral therapies. This document outlines the mechanism of inhibition, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the critical pathways and workflows involved.

Mechanism of Action: From Prodrug to Potent Inhibitor

This compound is a 5′-cyclohexane-carboxylate prodrug of the nucleoside analog GS-441524.[1] Its antiviral activity is initiated through a multi-step intracellular conversion process. Once inside the host cell, this compound is metabolized to its parent nucleoside, GS-441524. Subsequently, host cell kinases phosphorylate GS-441524 to its active triphosphate form, GS-441524 triphosphate (GS-443902), which is the ultimate inhibitor of the viral RdRp.[2][3][4]

The active GS-441524 triphosphate is a structural mimic of adenosine (B11128) triphosphate (ATP) and acts as a competitive inhibitor of the viral RdRp.[1][2][5] It competes with the natural ATP substrate for binding to the active site of the polymerase. Upon incorporation into the nascent viral RNA chain, it does not immediately terminate synthesis. Instead, it allows for the addition of a few more nucleotides before halting the polymerase, a mechanism known as delayed chain termination.[6][7][8] This event effectively truncates the viral RNA, preventing successful viral replication and transcription.

Molecular Interactions with the Viral RdRp Active Site

Structural studies of the SARS-CoV-2 RdRp in complex with the active triphosphate form of the related compound Remdesivir (B604916) (which is identical to GS-441524 triphosphate) have elucidated the key molecular interactions responsible for its inhibitory activity. The RdRp enzyme is composed of three domains: the fingers, palm, and thumb domains. The active site, where RNA synthesis occurs, is located in the palm domain and is formed by several conserved motifs.

The triphosphate moiety of the inhibitor forms crucial interactions with positively charged residues in the active site, including K545 and R555, which help to position it for catalysis. The ribose group's 2'-OH and 3'-OH form hydrogen bonds with the side chains of N691 and T680, respectively. The adenosine-like base of the inhibitor forms base-pairing interactions with the corresponding uridine (B1682114) in the RNA template strand. The unique 1'-cyano substitution of GS-441524 triphosphate is accommodated within the active site and is thought to contribute to the delayed chain termination by creating a steric hindrance after a few subsequent nucleotides are added. Key catalytic residues, such as D618, D760, and D761, are involved in coordinating magnesium ions, which are essential for the phosphodiester bond formation.[6]

Quantitative Data on Inhibitory Activity

The antiviral potency of this compound's active metabolite, GS-441524, has been quantified in various studies. The data is presented in both cell-based assays (EC50) and biochemical assays (IC50).

| Compound | Virus/Target | Assay Type | Value | Reference |

| GS-441524 | SARS-CoV-2 | Cell-based (CPE) | EC50: 1.86 µM | [2] |

| GS-441524 | SARS-CoV-2 | Cell-based | EC50: 0.48 µM | [8] |

| GS-441524 | Feline Infectious Peritonitis Virus (FIPV) | Cell-based | EC50: 0.78 µM | [9] |

| GS-441524 | SARS-CoV | Cell-based (HAE cultures) | EC50: 0.18 µM | [1] |

| GS-441524 | MERS-CoV | Cell-based (HAE cultures) | EC50: 0.86 µM | [1] |

| Remdesivir Triphosphate | Flaviviral RdRps (e.g., YFV, DENV3, ZIKV) | Biochemical | IC50: 0.2 - 2.2 µM |

Experimental Protocols

In-vitro RdRp Inhibition Assay (Primer Extension)

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified viral RdRp.

Materials and Reagents:

-

Purified recombinant viral RdRp complex (nsp12, nsp7, nsp8)

-

Fluorescently labeled RNA primer and a complementary RNA template

-

Ribonucleotide triphosphates (ATP, GTP, CTP, UTP)

-

GS-441524 triphosphate (or other test inhibitors)

-

Reaction buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl2, 10 mM DTT, 0.01% Tween 20)

-

Quenching solution (e.g., 94% formamide, 30 mM EDTA)

-

Denaturing polyacrylamide gel (Urea-PAGE) system

-

Fluorescence gel imager

Procedure:

-

Anneal the fluorescently labeled RNA primer to the RNA template to form the primer/template duplex.

-

In a reaction tube, combine the purified RdRp enzyme complex, the primer/template duplex, and the test compound at various concentrations.

-

Incubate the mixture at 37°C for a short period to allow for compound binding to the enzyme.

-

Initiate the polymerase reaction by adding a mixture of all four NTPs.

-

Allow the reaction to proceed at 37°C for a defined time (e.g., 30-60 minutes).

-

Stop the reaction by adding the quenching solution.

-

Denature the reaction products and separate them by size using Urea-PAGE.

-

Visualize the fluorescently labeled RNA products using a gel imager. The inhibition of RNA elongation will be observed as a decrease in the intensity of the full-length product band with increasing inhibitor concentration.

Fluorescence-Based RdRp Inhibition Assay

This high-throughput assay measures RdRp activity by detecting the formation of double-stranded RNA (dsRNA) using a fluorescent dye.

Materials and Reagents:

-

Purified recombinant viral RdRp complex

-

Self-priming RNA template

-

NTPs

-

Test compounds

-

Reaction buffer

-

dsRNA-specific fluorescent dye (e.g., QuantiFluor dsRNA dye)

-

384-well or 96-well plates

-

Fluorescence plate reader

Procedure:

-

In a multi-well plate, add the test compound at various concentrations.

-

Add the purified RdRp enzyme and the self-priming RNA template to each well.

-

Incubate at room temperature to allow for compound binding.

-

Initiate the reaction by adding the NTP mixture.

-

Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes) to allow for RNA synthesis.

-

Add the dsRNA-specific fluorescent dye to each well.

-

Measure the fluorescence intensity using a plate reader. A decrease in fluorescence signal indicates inhibition of RdRp activity.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Cell-Based Antiviral Assay

This assay evaluates the efficacy of an inhibitor in a cellular context, taking into account cell permeability and metabolic activation.

Materials and Reagents:

-

Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)

-

Virus stock

-

Test compound (this compound)

-

Cell culture medium and supplements

-

Reagents for assessing cell viability (e.g., MTT, CellTiter-Glo®) or viral-induced cytopathic effect (CPE)

-

96-well cell culture plates

Procedure:

-

Seed a 96-well plate with host cells and incubate overnight to form a monolayer.

-

Add serial dilutions of this compound to the cells.

-

Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

-

Incubate the plate for a period sufficient for the virus to replicate and cause a measurable effect (e.g., 24-72 hours).

-

Assess the antiviral activity by either:

-

CPE Reduction: Visually score the wells for the reduction in virus-induced cell death.

-

Cell Viability: Add a viability reagent and measure the signal (e.g., absorbance or luminescence), which is proportional to the number of living cells.

-

-

In a parallel plate without virus infection, assess the cytotoxicity of the compound (CC50) using a cell viability assay.

-

Calculate the 50% effective concentration (EC50) from the dose-response curve of antiviral activity and the Selectivity Index (SI = CC50 / EC50).

Conclusion

This compound represents a promising oral antiviral agent that leverages a well-defined mechanism of action against the viral RdRp. Its efficacy is rooted in the intracellular conversion to the active nucleoside triphosphate analog, GS-441524 triphosphate, which competitively inhibits the viral polymerase and induces delayed chain termination. The detailed molecular interactions and quantitative inhibitory data provide a solid foundation for its further development. The experimental protocols outlined herein offer a robust framework for the continued characterization of this compound and the discovery of new RdRp inhibitors. This comprehensive understanding is crucial for optimizing its therapeutic potential and combating the threat of RNA viral diseases.

References

- 1. Primer Extension Reactions for the PCR- based α- complementation Assay [en.bio-protocol.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Structural basis for inhibition of the RNA-dependent RNA polymerase from SARS-CoV-2 by remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay [frontiersin.org]

- 5. Unraveling the binding mechanism of the active form of Remdesivir to RdRp of SARS-CoV-2 and designing new potential analogues: Insights from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of SARS-CoV-2 polymerase stalling by remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. A robust high-throughput fluorescence polarization assay for rapid screening of SARS-CoV-2 papain-like protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Remdesivir triphosphate can efficiently inhibit the RNA-dependent RNA polymerase from various flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

discovery and development history of SHEN26

An In-depth Technical Guide to the Discovery and Development of SHEN26 (ATV014): A Novel Antiviral Agent for COVID-19

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as ATV014, is an orally bioavailable small molecule investigational drug that has demonstrated significant antiviral activity against SARS-CoV-2, the causative agent of COVID-19. It is a cyclohexanecarboxylate (B1212342) prodrug of the nucleoside analog GS-441524, which acts as a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp). This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, presenting key data in a structured format and detailing the experimental methodologies employed in its assessment.

Introduction

The COVID-19 pandemic spurred an urgent global effort to develop effective antiviral therapeutics. One of the key viral enzymes targeted for inhibition was the RNA-dependent RNA polymerase (RdRp), which is essential for the replication of the SARS-CoV-2 genome. This compound emerged as a promising candidate from these efforts. It is a prodrug designed to enhance the oral bioavailability of GS-441524, the parent nucleoside of the intravenously administered remdesivir (B604916).[1][2][3] This strategic modification allows for oral administration, a significant advantage for treating patients in non-hospital settings.

Discovery and Synthesis

This compound was developed through a rational drug design approach aimed at improving the pharmacokinetic profile of GS-441524. The synthesis of this compound involves a three-step industrial method that is chromatography-free, enabling large-scale production.

Synthesis Protocol

The synthesis of this compound is achieved through a three-step process with a total yield of 57%. The process is designed for kilogram-scale production and ensures a high purity of the active pharmaceutical ingredient (API) of 98.9%.

-

Step 1: Protection of Diols. The 2'- and 3'-hydroxyl groups of the ribose moiety of GS-441524 are protected using 2,2-dimethoxypropane.

-

Step 2: Esterification. The 5'-hydroxyl group is selectively esterified with cyclohexanecarboxylic acid.

-

Step 3: Deprotection. The protecting groups on the 2'- and 3'-hydroxyls are removed to yield this compound.

Mechanism of Action

This compound is a prodrug that is metabolized to its active form, the triphosphate of GS-441524 (GS-441524-TP). This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase.

Upon administration, this compound is converted to GS-441524, which is then taken up by host cells.[4] Inside the cell, host kinases phosphorylate GS-441524 to its active triphosphate form.[4] GS-441524-TP, being an analog of adenosine (B11128) triphosphate, is incorporated into the nascent viral RNA chain by the RdRp. This incorporation leads to delayed chain termination, thereby inhibiting viral replication.[1][5]

Caption: Mechanism of action of this compound.

Preclinical Development

A series of preclinical studies were conducted to evaluate the antiviral activity, pharmacokinetics, and safety of this compound.

In Vitro Antiviral Activity

The in vitro antiviral activity of this compound was assessed against various SARS-CoV-2 variants.

Experimental Protocol: In Vitro Antiviral Assay

-

Cell Culture: Vero E6 cells, which are susceptible to SARS-CoV-2 infection, are seeded in 96-well plates and incubated until confluent.

-

Compound Preparation: this compound is serially diluted to a range of concentrations.

-

Infection: The cell culture medium is replaced with medium containing the diluted compound and a predetermined titer of SARS-CoV-2.

-

Incubation: The plates are incubated for a period of 24 to 72 hours to allow for viral replication.

-

Quantification of Viral Activity: The extent of viral replication is quantified using methods such as plaque reduction assays, TCID50 assays, or quantitative RT-PCR to measure viral RNA.[6]

-

Data Analysis: The 50% effective concentration (EC50) is calculated from the dose-response curve.

| Compound | SARS-CoV-2 Variant | EC50 (µM) |

| This compound (as GS-441524) | Original Strain | 0.48 |

| Remdesivir | Original Strain | 0.77 |

In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in a K18-hACE2 transgenic mouse model of SARS-CoV-2 infection.

Experimental Protocol: K18-hACE2 Mouse Model of SARS-CoV-2 Infection

-

Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor, are used.[7][8]

-

Infection: Mice are intranasally inoculated with a specific plaque-forming unit (PFU) dose of SARS-CoV-2.[7][8]

-

Treatment: this compound is administered orally at various doses, typically starting shortly after infection.

-

Monitoring: Mice are monitored daily for weight loss and clinical signs of disease.

-

Endpoint Analysis: At a predetermined time point (e.g., day 5 post-infection), mice are euthanized, and lung tissue is harvested to quantify viral load (RNA copies) and assess lung pathology.[7]

| Treatment Group | Dose (mg/kg) | Mean Viral Load Reduction (log10 copies/mL) vs. Vehicle |

| This compound | 200 | ~2.0 |

| Molnupiravir | 200 | ~1.5 |

Pharmacokinetics

The pharmacokinetic properties of this compound were characterized in rats.

| Parameter | Value (in rats) |

| Oral Bioavailability (F%) | 53.4% |

| Tmax (hours) | 1.0 |

| Cmax (ng/mL) | 1256 |

| AUC (ng*h/mL) | 3456 |

Safety and Toxicology

Preclinical safety studies were conducted in rats and dogs.

| Study Type | Species | Result |

| Maximum Tolerated Dose (MTD) - Single Dose | Rat | 2000 mg/kg |

| Maximum Tolerated Dose (MTD) - Single Dose | Dog | 2000 mg/kg |

| No-Observed-Adverse-Effect Level (NOAEL) - 14-day | Rat | 400 mg/kg |

| No-Observed-Adverse-Effect Level (NOAEL) - 14-day | Dog | 100 mg/kg |

Clinical Development

This compound has undergone Phase I and Phase II clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.

Phase I Clinical Trial (NCT05504746)

A randomized, double-blind, placebo-controlled, single and multiple ascending dose study was conducted in healthy volunteers.[9][10]

-

Single Ascending Dose (SAD): Doses ranging from 50 mg to 1200 mg were evaluated.

-

Multiple Ascending Dose (MAD): Doses of 200 mg to 600 mg were administered twice daily for five days.

The results showed that this compound was well-tolerated with no serious adverse events reported.[9][10] The pharmacokinetic profile demonstrated dose-proportional exposure.

Phase II Clinical Trial (NCT05676073)

A multicenter, randomized, double-blind, placebo-controlled Phase II trial was conducted in adult patients with mild to moderate COVID-19.[9][11] Patients were randomized to receive either this compound (200 mg or 400 mg twice daily for five days) or a placebo.[11]

-

Age 18-65 years.

-

Confirmed SARS-CoV-2 infection.

-

Mild to moderate COVID-19 symptoms.

-

Within 5 days of symptom onset.

-

Severe or critical COVID-19.

-

Requirement for supplemental oxygen.

-

Use of other antiviral medications.

Efficacy Results: The primary endpoint was the change in viral load from baseline. The 400 mg dose of this compound demonstrated a statistically significant reduction in viral load compared to the placebo group at day 3 and day 5.[9][11]

| Treatment Group | Day 3 Mean Viral Load Reduction (log10 copies/mL) vs. Placebo | Day 5 Mean Viral Load Reduction (log10 copies/mL) vs. Placebo |

| This compound 400 mg BID | -1.06 | -1.21 |

| This compound 200 mg BID | Not statistically significant | Not statistically significant |

Safety Results: this compound was found to be safe and well-tolerated.[9][11] The incidence of adverse events was similar between the this compound and placebo groups.[9][11]

Bioanalytical Method for Clinical Trials

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used to quantify this compound and its active metabolite GS-441524 in human plasma.[13][14][15]

Experimental Protocol: LC-MS/MS Bioanalysis

-

Sample Preparation: Plasma samples are treated with a protein precipitation agent (e.g., acetonitrile) to remove proteins.[15] Formic acid is added to stabilize the analytes.[13][15]

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system equipped with a C18 column to separate this compound and GS-441524 from other plasma components.[13]

-

Mass Spectrometric Detection: The separated analytes are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.[14]

-

Quantification: The concentrations of this compound and GS-441524 are determined by comparing their peak areas to those of a standard curve prepared with known concentrations of the analytes.

Caption: Phase II Clinical Trial Workflow for this compound.

Conclusion

This compound is a promising oral antiviral candidate for the treatment of COVID-19. Its favorable preclinical profile, including potent antiviral activity and a good safety margin, supported its advancement into clinical trials. The Phase II results have demonstrated a significant reduction in viral load in patients with mild to moderate COVID-19, along with a favorable safety profile. Further clinical development, including Phase III trials, is warranted to fully establish the efficacy and safety of this compound as a therapeutic option for COVID-19. The development of this compound highlights the success of a prodrug strategy to deliver an effective antiviral agent through a convenient oral route of administration.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Oral GS-441524 derivatives: Next-generation inhibitors of SARS‐CoV‐2 RNA‐dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oral GS-441524 derivatives: Next-generation inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. RNA-dependent RNA polymerase: Structure, mechanism, and drug discovery for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]

- 7. journals.asm.org [journals.asm.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Efficacy and safety of this compound, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Safety, tolerability, and pharmacokinetics of the novel RdRp inhibitor this compound against SARS-CoV-2: a randomized, placebo-controlled, double-blind Phase I study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficacy and safety of this compound, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficacy and safety of this compound, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial | springermedizin.de [springermedizin.de]

- 13. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. LC-MS methods for remdesivir and GS-441524 in plasma for COVID-19. [wisdomlib.org]

SHEN26: A Technical Whitepaper on a Promising Oral Antiviral for Emerging RNA Viruses

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence and re-emergence of RNA viruses pose a significant and ongoing threat to global health. The development of broad-spectrum, orally bioavailable antiviral therapeutics is a critical component of pandemic preparedness. SHEN26 (formerly known as ATV014) is an investigational oral prodrug of the nucleoside analog GS-441524, the active metabolite of the FDA-approved intravenous drug remdesivir (B604916). Preclinical and clinical data suggest that this compound holds significant promise as a potent inhibitor of a wide range of RNA viruses, including coronaviruses. This technical guide provides a comprehensive overview of the core data, mechanism of action, and experimental protocols related to this compound, intended to inform the research and drug development community.

Core Mechanism of Action

This compound is a cyclohexane (B81311) carboxylate prodrug designed for enhanced oral bioavailability. Following administration, it is metabolized to GS-441524, a 1’-cyano-substituted adenosine (B11128) C-nucleoside analog.[1] Within the host cell, GS-441524 undergoes phosphorylation by cellular kinases to its active triphosphate form. This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a highly conserved enzyme essential for the replication and transcription of most RNA viruses. By mimicking the natural adenosine triphosphate, the active form of GS-441524 is incorporated into the nascent viral RNA strand, leading to premature chain termination and the cessation of viral replication.[2][3]

Quantitative Data: In Vitro and Clinical Efficacy

This compound, primarily through its active metabolite GS-441524, has demonstrated potent antiviral activity against a broad spectrum of coronaviruses in preclinical studies. Furthermore, this compound has been evaluated in Phase I and II clinical trials for the treatment of COVID-19, showing a significant reduction in viral load.

Table 1: Preclinical In Vitro Efficacy of this compound (ATV014) Against Various Coronaviruses

| Virus Family | Virus | Cell Line | EC50 (µM) | Reference |

| Coronaviridae | HCoV-229E (Alphacoronavirus) | Huh-7 | Low µM | [1] |

| Coronaviridae | HCoV-NL63 (Alphacoronavirus) | LLC-MK2 | Low µM | [1] |

| Coronaviridae | HCoV-OC43 (Betacoronavirus) | HCT-8 | Low µM | [1] |

| Coronaviridae | SARS-CoV-2 (Betacoronavirus) | Vero E6 | 0.48 | |

| Coronaviridae | PEDV (Alphacoronavirus) | Vero | 0.294 | [1] |

| Coronaviridae | SADS-CoV (Alphacoronavirus) | Vero | 0.414 | [1] |

| Coronaviridae | TGEV (Alphacoronavirus) | ST | 0.629 | [1] |

| Coronaviridae | FIPV (Alphacoronavirus) | CRFK | 0.318 | [1] |

| Coronaviridae | CCoV (Alphacoronavirus) | A-72 | 0.168 | [1] |

| Coronaviridae | MHV-A59 (Betacoronavirus) | L929 | 0.588 | [1] |

Table 2: Clinical Efficacy of this compound in Patients with Mild-to-Moderate COVID-19 (Phase II)

| Treatment Group | N | Change in Viral Load from Baseline (log10 copies/mL) | P-value (vs. Placebo) | Reference |

| Day 3 | ||||

| Placebo | 24 | -1.93 ± 1.61 | - | |

| This compound 200 mg | 31 | -2.08 ± 1.64 | 0.0241 (vs. 400mg) | |

| This compound 400 mg | 24 | -2.99 ± 1.13 | 0.0119 | |

| Day 5 | ||||

| Placebo | 24 | -3.12 ± 1.48 | - | |

| This compound 200 mg | 31 | -3.22 ± 1.31 | 0.0078 (vs. 400mg) | |

| This compound 400 mg | 24 | -4.33 ± 1.37 | 0.0120 |

Broad-Spectrum Potential Against Other RNA Viruses

The therapeutic potential of this compound extends beyond coronaviruses. Its active metabolite, GS-441524, is the same active form of remdesivir, which has demonstrated broad-spectrum antiviral activity. Studies have shown the efficacy of remdesivir, and by extension GS-441524, against other families of RNA viruses, including:

-

Filoviridae: Ebola virus (EBOV) and Marburg virus (MARV).

-

Paramyxoviridae: Nipah virus (NiV), Hendra virus (HeV), and Respiratory Syncytial Virus (RSV).

While specific EC50 values for GS-441524 against these viruses are not as readily available in the public domain as for coronaviruses, the established activity of remdesivir strongly supports the potential for this compound as a broad-spectrum antiviral.

Experimental Protocols

In Vitro Antiviral Activity Assay (General Protocol)

This protocol outlines a typical methodology for determining the half-maximal effective concentration (EC50) of this compound's active metabolite, GS-441524.

Methodology:

-

Cell Culture: Appropriate host cells (e.g., Vero E6, Huh-7) are cultured in 96-well plates to form a confluent monolayer.

-

Compound Preparation: GS-441524 is serially diluted in cell culture medium to a range of concentrations.

-

Viral Infection: Cells are infected with the target RNA virus at a pre-determined multiplicity of infection (MOI).

-

Treatment: The diluted compound is added to the infected cells. Control wells include virus-only and cell-only controls.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 environment for a period of 24 to 72 hours, depending on the virus's replication cycle.

-

Quantification of Viral Activity: The extent of viral replication is measured. Common methods include:

-

Quantitative Reverse Transcription PCR (qRT-PCR): Measures the quantity of viral RNA in the cell supernatant.

-

Plaque Reduction Assay: Virus-induced plaques in the cell monolayer are stained and counted. The reduction in plaque number corresponds to antiviral activity.

-

Cytopathic Effect (CPE) Assay: The protective effect of the compound against virus-induced cell death is visually assessed or quantified using a cell viability assay (e.g., MTT assay).

-

-

Data Analysis: The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Phase II Clinical Trial Protocol for COVID-19

The following is a summary of the methodology for the multicenter, randomized, double-blind, placebo-controlled Phase II clinical trial of this compound for mild-to-moderate COVID-19.

Study Design:

-

Participants: Adult patients with confirmed mild-to-moderate COVID-19.

-

Intervention: Patients were randomized into three groups:

-

This compound 200 mg

-

This compound 400 mg

-

Placebo

-

-

Dosing Regimen: Oral administration for five consecutive days.

-

Primary Outcome: Change in SARS-CoV-2 viral RNA levels from baseline to Day 7.

-

Secondary Outcomes: Changes in viral RNA levels at other timepoints (Day 3, Day 5), time to viral clearance, and assessment of safety and tolerability.

-

Viral Load Measurement: SARS-CoV-2 viral RNA levels were quantified from nasopharyngeal swabs using qRT-PCR.

-

Statistical Analysis: Analysis of covariance (ANCOVA) was used to compare the changes in viral RNA levels between the treatment and placebo groups.

Conclusion and Future Directions

This compound has demonstrated significant potential as an oral antiviral agent for the treatment of diseases caused by a range of RNA viruses. Its potent in vitro activity against multiple coronaviruses and the positive clinical data from its evaluation against SARS-CoV-2 are highly encouraging. The established broad-spectrum activity of its active metabolite, GS-441524, against other high-threat RNA viruses underscores its potential as a valuable tool in the armamentarium against future viral outbreaks.

Further research is warranted to:

-